Cas no 24165-10-4 (Perfluoro-t-butyl trifluoroacetate)
24165-10-4 structure
Product Name:Perfluoro-t-butyl trifluoroacetate
Numero CAS:24165-10-4
MF:C6F12O2
MW:332.043844223022
CID:1075980
PubChem ID:21451215
Update Time:2025-11-01
Perfluoro-t-butyl trifluoroacetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Perfluoro-t-butyl trifluoroacetate
- 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl 2,2,2-trifluoroacetate
- Acetic acid, trifluoro-, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- AG-B-42465
- CTK0J5183
- F-tert.-Butyltrifluoracetat
- Perfluoro-t-butyl-perfluoroacetat
- Perfluor-tert.-butyl perfluoracetat
- 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate
- Perfluoro(t-butyl acetate)
- 24165-10-4
- MS-20824
- 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl trifluoroacetate
- MFCD00427759
- Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl?ester
- SCHEMBL11671024
- AKOS015852907
- Nonafluoro-tert-butyl trifluoroacetate
- 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate
- 2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl 2,2,2-trifluoroacetate
- [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate
- perfluoro-tertiary-butyl perfluoroacetate
- trifluoroacetic acid 2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl ester
- DTXSID40614100
-
- MDL: MFCD00427759
- Inchi: 1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18
- Chiave InChI: FXSOHPXIFIETIO-UHFFFAOYSA-N
- Sorrisi: FC(C(C(F)(F)F)(C(F)(F)F)OC(C(F)(F)F)=O)(F)F
Proprietà calcolate
- Massa esatta: 331.9706
- Massa monoisotopica: 331.9706672g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 6
- Complessità: 331
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.688
- Punto di ebollizione: 49.9°C at 760 mmHg
- Indice di rifrazione: 1.27
- PSA: 26.3
Perfluoro-t-butyl trifluoroacetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF76054-10g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 10g |
$207.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-50g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 50g |
$488.00 | 2024-04-20 | |
| Key Organics Ltd | MS-20824-5g |
Nonafluoro-tert-butyl trifluoroacetate |
24165-10-4 | >97% | 5g |
£151.00 | 2025-02-08 | |
| Key Organics Ltd | MS-20824-25g |
Nonafluoro-tert-butyl trifluoroacetate |
24165-10-4 | >97% | 25g |
£515.00 | 2025-02-08 | |
| A2B Chem LLC | AF76054-5g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 5g |
$202.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-25g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 25g |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AF76054-100g |
2,2,2-Trifluoro-1,1-bis(trifluoromethyl)ethyl=trifluoroacetate |
24165-10-4 | 97% | 100g |
$1535.00 | 2023-12-31 |
Perfluoro-t-butyl trifluoroacetate Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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